molecular formula C11H6ClN3OS2 B11173411 3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B11173411
M. Wt: 295.8 g/mol
InChI Key: XQNLBXVCJZDZQX-UHFFFAOYSA-N
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Description

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives It is characterized by the presence of a thiadiazole ring and a benzothiophene moiety, which are linked through a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with an appropriate chlorinating agent, such as phosphorus oxychloride, under reflux conditions.

    Coupling with Benzothiophene: The synthesized thiadiazole is then coupled with a benzothiophene derivative through a nucleophilic substitution reaction. This step often requires the use of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide.

    Formation of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the intermediate product with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions often require a base like sodium hydroxide and a polar aprotic solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Materials Science: It is used in the development of organic semiconductors and photovoltaic materials due to its electronic properties.

    Biological Studies: The compound is studied for its ability to modulate enzyme activity and protein interactions, making it a valuable tool in biochemical research.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both the thiadiazole and benzothiophene moieties, which confer distinct electronic and steric properties. This unique structure enhances its ability to interact with a wide range of biological targets and makes it a versatile compound in various scientific applications.

Properties

Molecular Formula

C11H6ClN3OS2

Molecular Weight

295.8 g/mol

IUPAC Name

3-chloro-N-(1,3,4-thiadiazol-2-yl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C11H6ClN3OS2/c12-8-6-3-1-2-4-7(6)18-9(8)10(16)14-11-15-13-5-17-11/h1-5H,(H,14,15,16)

InChI Key

XQNLBXVCJZDZQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=NN=CS3)Cl

Origin of Product

United States

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